REACTION_CXSMILES
|
[CH3:1][NH:2][CH2:3][CH2:4][NH:5][CH3:6].[CH:7](Cl)(Cl)Cl.[CH3:11][C:12]([CH3:14])=O.[OH-:15].[Na+]>O.ClCCl>[CH3:1][N:2]1[CH2:3][CH2:4][N:5]([CH3:6])[C:12]([CH3:14])([CH3:7])[C:11]1=[O:15] |f:3.4|
|
Name
|
|
Quantity
|
8.8 g
|
Type
|
reactant
|
Smiles
|
CNCCNC
|
Name
|
|
Quantity
|
12 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
6 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
40 mL
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
1.1 g BTAC added
|
Type
|
ADDITION
|
Details
|
is added
|
Type
|
CUSTOM
|
Details
|
to provide two distinct layers
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer is extracted twice with 50 ml dichloromethane
|
Type
|
WASH
|
Details
|
washed
|
Type
|
DISTILLATION
|
Details
|
Upon distillation the product
|
Type
|
CUSTOM
|
Details
|
is obtained
|
Reaction Time |
5 h |
Name
|
|
Type
|
|
Smiles
|
CN1C(C(N(CC1)C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |